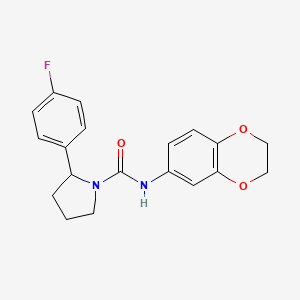![molecular formula C13H11F3N2 B6123262 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)
2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as TPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. TPP belongs to the class of pyrazole compounds and has a unique chemical structure that makes it an attractive candidate for research.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to induce cell death by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In neurodegenerative diseases, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to protect neurons from oxidative damage and improve cognitive function.
Biochemical and Physiological Effects
2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to reduce inflammation and oxidative stress. In neurodegenerative diseases, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to improve cognitive function and protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is its unique chemical structure, which makes it an attractive candidate for research. Additionally, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to have low toxicity and high stability, making it a safe and reliable compound to work with. However, one of the limitations of using 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is its high cost and complex synthesis process, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole. In medicine, further studies are needed to investigate the potential of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, more research is needed to explore the potential of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as a plant growth regulator and crop yield enhancer. In materials science, further studies are needed to explore the potential of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a synthetic compound with a unique chemical structure that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. The synthesis of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves a multi-step process that requires specialized knowledge and equipment. 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been extensively studied for its potential applications in various scientific fields, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves a multi-step process that requires specialized knowledge and equipment. One of the most common methods used for the synthesis of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is the reaction between 1,3-cyclopentanedione and 3,3,3-trifluoroacetone in the presence of ammonium acetate and hydrazine hydrate. The reaction proceeds through a series of intermediate steps to yield 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as the final product.
Aplicaciones Científicas De Investigación
2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been studied for its ability to stimulate plant growth and improve crop yields. In materials science, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)12-10-7-4-8-11(10)17-18(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPABQLUODEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

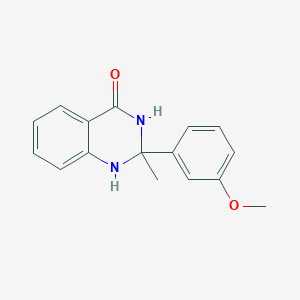
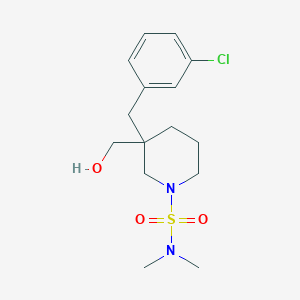
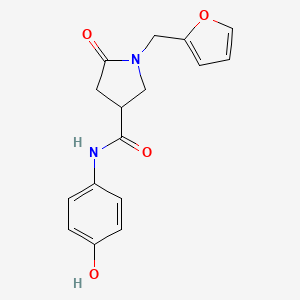
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
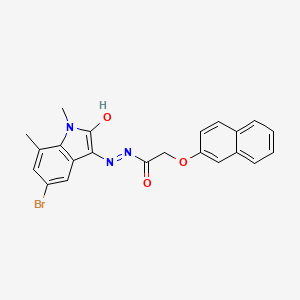
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
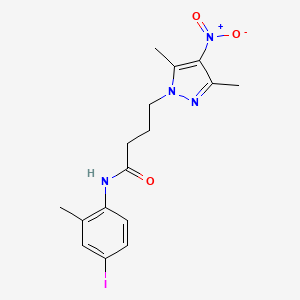
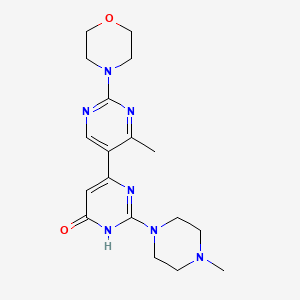
![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)
